[(1-Methyl-1H-indol-2-yl)methyl](tetrahydro-furan-2-ylmethyl)amine
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Description
“(1-Methyl-1H-indol-2-yl)methylamine” is a chemical compound with the molecular formula C15H20N2O and a molecular weight of 244.33 . It is used in proteomics research .
Synthesis Analysis
While specific synthesis methods for “(1-Methyl-1H-indol-2-yl)methylamine” were not found, indole derivatives are known to be important precursors for the synthesis of active molecules . They can undergo C–C and C–N coupling reactions and reductions easily .
Molecular Structure Analysis
The molecular structure of “(1-Methyl-1H-indol-2-yl)methylamine” consists of an indole ring, a tetrahydrofuran ring, and an amine group .
Scientific Research Applications
Antiviral Activity
Indole derivatives have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . These compounds showed inhibitory activity against influenza A .
Anti-inflammatory Properties
Indole derivatives also exhibit anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Anticancer Applications
Indole derivatives have shown promise in the field of oncology . They have been found to possess anticancer properties, making them potential candidates for the development of new cancer therapies .
Anti-HIV Activity
Some indole derivatives have been found to have anti-HIV activity . For example, indolyl and oxochromenyl xanthenone derivatives have been reported to have potential as anti-HIV-1 agents .
Antioxidant Properties
Indole derivatives can also act as antioxidants . This property could make them useful in the treatment of diseases caused by oxidative stress.
Antimicrobial Activity
Indole derivatives have been found to have antimicrobial properties . For example, some tested compounds showed the highest antibacterial activity towards Gram-Negative Klebsiella pneumonia .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activities . This suggests potential applications in the treatment of tuberculosis.
Antidiabetic Applications
Indole derivatives have also been found to have antidiabetic properties . This could potentially lead to the development of new treatments for diabetes.
properties
IUPAC Name |
N-[(1-methylindol-2-yl)methyl]-1-(oxolan-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-17-13(9-12-5-2-3-7-15(12)17)10-16-11-14-6-4-8-18-14/h2-3,5,7,9,14,16H,4,6,8,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCDCGOCZGADJE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CNCC3CCCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[(1-Methyl-1H-indol-2-yl)methyl](tetrahydro-furan-2-ylmethyl)amine |
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